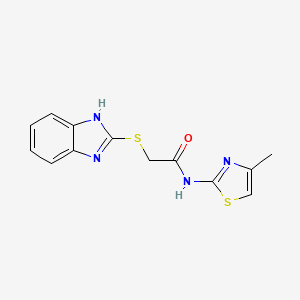
N'-(4-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, commonly known as MBH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MBH is a heterocyclic compound that contains a benzodioxine ring system, which is a common structural motif found in many biologically active compounds.
作用機序
The mechanism of action of MBH is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for cell growth and proliferation. MBH has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of various kinases, including protein kinase C and cyclin-dependent kinase 2.
Biochemical and Physiological Effects:
MBH has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. It has also been shown to exhibit anti-inflammatory and antioxidant activities.
実験室実験の利点と制限
One of the main advantages of MBH is its relatively simple synthesis method and high yield. It is also a versatile compound that can be used in various applications, including medicinal chemistry, material science, and analytical chemistry. However, one of the limitations of MBH is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of MBH. One of the main areas of focus is the development of MBH-based drugs for the treatment of various diseases, including cancer, bacterial and fungal infections, and viral infections. Another area of focus is the development of MBH-based materials for various applications, including organic electronic devices and sensors. Finally, there is a need for further studies to elucidate the mechanism of action of MBH and its potential toxicity, which may help to optimize its use in various applications.
合成法
The synthesis of MBH involves the condensation of 4-methylbenzaldehyde with 2,3-dihydro-1,4-benzodioxin-2-carbohydrazide in the presence of acetic acid and ethanol. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield MBH. The synthesis of MBH is relatively simple and can be carried out in a one-pot reaction with high yield.
科学的研究の応用
MBH has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MBH has been shown to exhibit potent antitumor, antibacterial, antifungal, and antiviral activities. It has also been investigated for its potential use as a drug delivery agent due to its ability to form stable complexes with metal ions and other drugs.
In material science, MBH has been used as a building block for the synthesis of various functional materials, including fluorescent probes, sensors, and catalysts. It has also been investigated for its potential use in the development of organic electronic devices, such as organic light-emitting diodes and photovoltaic cells.
In analytical chemistry, MBH has been used as a chelating agent for the determination of metal ions in various samples. It has also been used as a derivatizing agent for the analysis of amino acids and other organic compounds.
特性
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-6-8-13(9-7-12)10-18-19-17(20)16-11-21-14-4-2-3-5-15(14)22-16/h2-10,16H,11H2,1H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYBOHZHQUPBKZ-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5741824.png)




![2-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5741843.png)


![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5741874.png)

![1-(4-fluorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5741878.png)
![1-(4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5741882.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5741907.png)